9-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine derivative features a core structure substituted with a 3,4-dimethylphenyl group (electron-donating methyl substituents) at the 9-position and a 4-methoxyphenyl group (polar methoxy substituent) at the 2-position. While its exact molecular weight is unspecified in the evidence, analogous compounds (e.g., C23H23N5O4) suggest a range of ~420–450 g/mol .
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-11-4-7-14(10-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-5-8-15(29-3)9-6-13/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGXLCSEDWQDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Substituent-Driven Property Modifications
- This may improve tissue distribution in vivo . Methoxy (4-methoxyphenyl): Introduces polarity, improving solubility. The para position minimizes steric interference, favoring target interactions .
Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) :
Halogen Substituents (e.g., fluorine, chlorine) :
- Fluorine (4-fluorophenyl) : Small size and high electronegativity improve binding affinity to hydrophobic enzyme pockets while resisting oxidative metabolism .
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